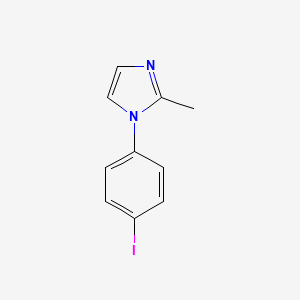

1-(4-iodophenyl)-2-methyl-1H-imidazole

Descripción general

Descripción

1-(4-iodophenyl)-2-methyl-1H-imidazole, also known as 4-iodo-2-methyl-imidazole, is an important molecule in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a wide range of compounds and has been used in a variety of scientific applications.

Aplicaciones Científicas De Investigación

Imaging Sigma-1 Receptor (S1R) Expression Using Iodine-124-Labeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine

- Summary of Application : This study aimed to evaluate the potential of iodine-124-labeled IPAG to image S1R-overexpressing tumors. Sigma-1 receptors (S1Rs) are overexpressed in almost all human cancers, especially in breast cancers .

- Methods of Application : [124I]IPAG was synthesized from a tributyltin precursor dissolved in ethanol using chloramine-T as oxidant. In vitro and in vivo studies were performed using the breast cancer cell line MCF-7 .

- Results : PET imaging studies in MCF7 tumor–bearing mice reveal that [124I]IPAG accumulates in tumor and is preferentially retained while clearing from non-target organs .

The Chemical Transformation of the Cellular Toxin INT

- Summary of Application : This study used the chemical transformation of the cellular toxin INT as an indicator of prior respiratory activity in aquatic bacteria .

- Methods of Application : The amount of reduced INT (F; µmol/L formazan) showed excellent relation with the respiration rates prior to INT addition (R; O2 µmol/L/hr), using samples of natural marine microbial communities and cultures of bacteria .

- Results : The respiration rate in cultures is well related to the cellular potential of microbial cells to reduce INT, despite the state of intoxication .

Synthesis of 4-Iodophenyl Chalcones

- Summary of Application : This study focused on the synthesis of 4-Iodophenyl Chalcones, which are important intermediates in organic synthesis .

- Methods of Application : The synthesis involved the reaction of 4-Iodophenyl with various aromatic aldehydes in the presence of a base .

- Results : The synthesized chalcones were characterized by their spectral properties .

Polyoxometalate–Viologen Photochromic Hybrids

- Summary of Application : This study synthesized a new crystalline polyoxometalate–viologen hybrid for rapid solar ultraviolet light detection, photoluminescence-based UV probing, and inkless and erasable printing .

- Methods of Application : The hybrid was synthesized and then deposited on quartz substrates using a drop casting method .

- Results : The hybrid showed efficient ultraviolet light detection ability with an obvious color change from pale yellow to blue and fast response with ultraviolet intensity as low as 0.006 mW cm −2 in narrow-band UV regions .

Synthesis of (4-Iodophenyl)(4-methyl-1-piperidinyl)methanone

- Summary of Application : This compound is used in various chemical reactions due to its unique structure and properties .

- Methods of Application : The compound is synthesized from a tributyltin precursor dissolved in ethanol using chloramine-T as an oxidant .

- Results : The synthesized compound is characterized by its spectral properties .

Synthesis of (E)-1-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- Summary of Application : This compound is an important intermediate in organic synthesis .

- Methods of Application : The synthesis involves the reaction of 4-Iodophenyl with various aromatic aldehydes in the presence of a base .

- Results : The synthesized compound is characterized by its spectral properties .

Propiedades

IUPAC Name |

1-(4-iodophenyl)-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVPKMONQSPHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461366 | |

| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-iodophenyl)-2-methyl-1H-imidazole | |

CAS RN |

179420-75-8 | |

| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

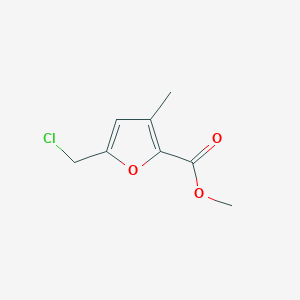

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)